Quadrosilan
Description
Organosilicon chemistry is a specialized field of study focused on compounds that feature carbon-silicon (C-Si) bonds. wikipedia.org These compounds are often analogous to traditional organic molecules but exhibit unique properties due to the differences between silicon and carbon atoms, such as silicon's larger atomic size and lower electronegativity. cfsilicones.com The C-Si bond endows organosilicon compounds with characteristics like enhanced thermal stability, flexibility, and hydrophobicity. cfsilicones.com
The history of this discipline dates back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.comwristbandexpress.com This foundational work opened the door to further exploration. In the early 20th century, English chemist Frederic S. Kipping made extensive contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone" in 1904. wikipedia.orgsbfchem.com His research, particularly the use of Grignard reagents, laid the groundwork for the future silicone industry. richsilicone.com A significant leap occurred in the 1940s with the development of the "Direct process" for producing methylchlorosilanes, which became crucial for the large-scale production of silicones. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZMPQJXABFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063546, DTXSID601015701 | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |
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| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrosilan [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |
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| Record name | QUADROSILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Architecture and Conformational Analysis of Quadrosilan
Elucidation of the 2,6-cis-Diphenylhexamethylcyclotetrasiloxane Configuration
The designation "cis" in Quadrosilan's nomenclature specifies the relative orientation of the two phenyl groups attached to silicon atoms at the 2 and 6 positions of the cyclotetrasiloxane ring. The cis configuration indicates that both phenyl groups reside on the same side of the ring's average plane.
The definitive determination of this three-dimensional arrangement is primarily achieved through single-crystal X-ray crystallography. nih.govresearchgate.net This powerful analytical technique maps the precise positions of atoms in a crystalline solid, providing unequivocal evidence of the molecule's connectivity and stereochemistry. nih.gov The resulting structural data allows for the measurement of bond lengths, bond angles, and torsion angles, which collectively define the cis configuration. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can also be employed to corroborate the configuration, particularly for analyzing the compound in solution.
Isomeric Forms and Their Relative Stabilities
Beyond the cis configuration, 2,6-Diphenylhexamethylcyclotetrasiloxane can also exist in a trans isomeric form. nih.govfda.gov In the trans-isomer, the two phenyl groups are positioned on opposite sides of the cyclotetrasiloxane ring. The existence of these two stereoisomers stems from the different possible arrangements of the substituents on the silicon atoms.
The relative stability of the cis and trans isomers is largely dictated by steric hindrance. The phenyl groups are significantly bulkier than the methyl groups. In the cis-isomer, the two bulky phenyl groups are located on the same face of the ring, leading to increased steric repulsion between them. Conversely, the trans-isomer places these groups on opposite faces, maximizing the distance between them and thereby minimizing steric strain. Consequently, the trans-isomer is generally considered to be the more thermodynamically stable of the two.
| Property | cis-Isomer (this compound) | trans-Isomer |
|---|---|---|
| Systematic Name | cis-2,6-Diphenylhexamethylcyclotetrasiloxane | trans-2,6-Diphenylhexamethylcyclotetrasiloxane |
| CAS Number | 33204-76-1 | 33204-77-2 |
| Phenyl Group Orientation | Same side of the ring | Opposite sides of the ring |
| Relative Steric Strain | Higher | Lower |
| Thermodynamic Stability | Less stable | More stable |
Computational Studies on Preferred Conformations of the Cyclotetrasiloxane Ring
The eight-membered cyclotetrasiloxane ring is not planar and possesses significant conformational flexibility. researchgate.net Computational chemistry, particularly methods like Density Functional Theory (DFT), provides valuable insights into the preferred conformations of this ring system. nih.govnih.gov These theoretical studies calculate the potential energy associated with various spatial arrangements to identify the most stable, low-energy conformations.
For cyclotetrasiloxane rings, several conformations are possible, including the common 'chair', 'boat', and 'crown' forms. Computational analyses predict the relative energies of these structures, suggesting which conformation the molecule is most likely to adopt. The 'boat' and 'crown' conformations are often identified as low-energy possibilities for substituted cyclotetrasiloxanes. The exact preferred conformation for this compound is a result of the interplay between the inherent flexibility of the ring and the steric demands of its methyl and phenyl substituents.
| Ring Conformation | General Description | Predicted Relative Energy |
|---|---|---|
| Chair | Analogous to the cyclohexane (B81311) chair, but more flexible. | Variable; often a higher energy state for cyclotetrasiloxanes. |
| Boat | A non-planar conformation with C2v symmetry. | Often a low-energy conformation. |
| Crown | A puckered conformation with S8 symmetry in the parent ring. | Can be a stable conformation, depending on substituents. |
| Twist-Boat | A twisted variant of the boat conformation. | Often an intermediate or low-energy state. |
| Substituent | Steric Influence | Effect on Ring Geometry |
|---|---|---|
| Phenyl Group | High | Dominant factor in determining the ring's pucker; seeks positions that minimize steric clash. |
| Methyl Group | Moderate | Contributes to overall steric crowding but has less influence on the primary conformation than the phenyl group. |
Advanced Synthetic Methodologies for Quadrosilan and Its Functionalized Derivatives
Strategies for the Construction of the Cyclotetrasiloxane Core
The fundamental construction of the cyclotetrasiloxane ring relies on controlled condensation reactions of silane (B1218182) precursors or the controlled polymerization of smaller cyclic siloxanes.
Hydrolytic Condensation Pathways
Hydrolytic condensation is a cornerstone for synthesizing siloxane rings. This process typically involves the hydrolysis of silicon chlorides or alkoxysilanes, leading to the formation of silanol (B1196071) intermediates (RnSi(OH)4-n), which then undergo condensation to form siloxane (Si-O-Si) bonds.
For phenyl-substituted cyclotetrasiloxanes like Quadrosilan, the hydrolytic condensation of phenyltrichlorosilane (B1630512) (PhSiCl3) or related phenylsilanes in aqueous media, often in the presence of acid catalysts such as hydrochloric acid (HCl), is a primary route acs.orgmdpi.comnih.govacs.orgnih.gov. The reaction proceeds via the formation of phenylsilanetriols, which then cyclize to form the tetrasiloxane (B1260621) ring. The specific reaction conditions, including acid concentration and solvent choice, significantly influence the yield and stereochemical outcome, leading to different diastereomers acs.orgmdpi.comacs.orgnih.gov. This compound itself is synthesized through the acid-catalyzed cyclization of siloxane precursors derived from dimethylsilanol and diphenylsilane (B1312307) researcher.life.
Table 3.1.1: Representative Hydrolytic Condensation for Cyclotetrasiloxane Synthesis
| Precursor(s) | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |
| Phenyltrichlorosilane (PhSiCl3) | Aqueous solution, HCl catalyst, controlled HCl concentration | Phenyl-substituted cyclotetrasiloxanes (e.g., all-cis, cis-cis-trans, cis-trans-cis isomers) | Varies | acs.orgmdpi.comacs.org |
| Dimethylsilanol, Diphenylsilane | Acidic conditions (e.g., triflic acid) | This compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) | >95% (purified) | researcher.life |
| Arylisopropyldichlorosilanes | Hydrolysis followed by separation of isomers | Tetraaryl-tetraisopropylcyclotetrasiloxanes (all-trans, cis-cis-trans, cis-trans-cis, all-cis isomers) | Varies | nih.govresearchgate.net |
Ring-Opening Polymerization Precursors
Cyclic siloxanes, particularly cyclotetrasiloxanes like octamethylcyclotetrasiloxane (B44751) (D4), serve as essential precursors (monomers) for ring-opening polymerization (ROP). This process is a principal method for producing high molecular weight linear polydimethylsiloxanes (PDMS) and copolymers wikipedia.orgnih.govgelest.comresearchgate.netresearchgate.net. The ROP can be initiated by anionic or cationic mechanisms, utilizing catalysts such as alkali metal hydroxides or strong acids wikipedia.orgnih.govgelest.comencyclopedia.pub.
The synthesis of these cyclic siloxane monomers themselves typically begins with the hydrolysis of dichlorosilanes, such as dimethyldichlorosilane, which yields a mixture of cyclic and linear siloxanes that are then separated, often by distillation wikipedia.orgatamanchemicals.comgoogle.com. Functionalized cyclotetrasiloxanes, bearing organic substituents on the silicon atoms, are also prepared and used as monomers for ROP to create polymers with tailored properties nih.govresearchgate.netresearchgate.netnih.gov.
Table 3.1.2: Common Ring-Opening Polymerization Precursors (Cyclic Siloxanes)
| Monomer (Precursor) | Formula / Structure | Polymerization Type | Primary Polymer Product | Notes | Reference(s) |
| Octamethylcyclotetrasiloxane (D4) | [(CH3)2SiO]4 | Anionic/Cationic ROP | Polydimethylsiloxane (B3030410) (PDMS) | Key monomer for industrial silicone production. Synthesized from dimethyldichlorosilane hydrolysis. | wikipedia.orgnih.govatamanchemicals.com |
| Hexamethylcyclotrisiloxane (D3) | [(CH3)2SiO]3 | Anionic ROP | PDMS | Used in kinetically controlled syntheses. | wikipedia.orgnih.gov |
| Tetravinyltetramethylcyclotetrasiloxane | [CH2=CH(CH3)SiO]x[ (CH3)2SiO]4-x | Anionic ROP | Vinyl-functionalized PDMS | Used for creating cross-linked networks and functional polymers. | nih.govnih.govresearchgate.net |
| Octaphenylcyclotetrasiloxane (P4) | [(C6H5)2SiO]4 | Anionic ROP | Polyphenylsiloxane | Can be copolymerized with D4 to yield copolysiloxanes. | nih.gov |
Stereoselective Synthesis of this compound Isomers
The synthesis of cyclotetrasiloxanes can result in various stereoisomers due to the potential for different spatial arrangements of substituents around the silicon atoms. This compound itself is characterized by a cis-configuration of its two phenyl substituents, making it achiral despite having two stereocenters researcher.lifeatamanchemicals.com. However, the synthesis of phenyl-substituted cyclotetrasiloxanes can yield a mixture of diastereomers, including all-cis, cis-cis-trans, and cis-trans-cis forms acs.orgmdpi.comnih.govacs.orgnih.gov.
Stereoselective synthesis aims to preferentially form one specific isomer. This can be achieved by carefully controlling the reaction conditions during the hydrolytic condensation of precursors like phenyltrichlorosilane. Factors such as the concentration of HCl catalyst, the choice of solvent, and the presence of specific additives can influence the isomer distribution acs.orgmdpi.comacs.orgnih.gov. For instance, variations in HCl concentration during phenyltrichlorosilane hydrolysis can alter the yield of the all-cis isomer relative to others mdpi.comacs.org. Furthermore, methods exist for the isomerization and separation of these stereoisomers, allowing for the isolation of specific forms nih.govnih.govresearchgate.net.
Table 3.2: Stereoisomers in Phenyl-Substituted Cyclotetrasiloxane Synthesis
| Precursor | Synthesis Method / Conditions | Major Isomer(s) Formed | Selectivity Control / Further Processing | Reference(s) |
| Phenyltrichlorosilane | Hydrolytic condensation with HCl | All-cis, cis-cis-trans, cis-trans-cis | HCl concentration influences isomer distribution; separation via fractional crystallization or chromatography. Isomerization of all-cis to other isomers possible with HCl. | acs.orgmdpi.comnih.govacs.orgnih.gov |
| Arylisopropyldichlorosilanes | Hydrolysis with specific superacid catalysts (e.g., HNNf2, HNHf2) | All-cis, cis-trans-cis | Catalyst choice dictates selectivity. | researchgate.net |
| Tetraarylcyclotetrasiloxanes | Dephenylbromination followed by hydrolysis | Stereospecific transformation to (i-PrSiO(OH))4 isomers | Method allows stereospecific conversion. | nih.gov |
Derivatization Strategies for this compound Functionalization
Functionalization of the cyclotetrasiloxane core, including structures related to this compound, allows for the introduction of diverse chemical functionalities, enabling their use in advanced materials and applications.
Introduction of Aromatic Substituents onto the Siloxane Framework
Aromatic groups can be appended to the siloxane framework through various chemical transformations. These methods are essential for modifying the electronic, optical, and thermal properties of cyclosiloxanes.
Hydrosilylation: This reaction is a versatile tool for attaching unsaturated organic groups, including those containing aromatic moieties, to siloxane rings. For instance, 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (DH4) can undergo hydrosilylation with alkenes or alkynes in the presence of platinum catalysts (e.g., Karstedt's catalyst) to incorporate functional groups, including aromatic substituents, onto the silicon atoms researchgate.netrsc.orgresearchgate.netacs.org. This process allows for the synthesis of branched organosilicon compounds with precisely controlled distributions of functional groups rsc.org.
Condensation of Aromatic Silanediols: Cyclosiloxanes bearing polyaromatic groups can be synthesized by the base-catalyzed condensation of the corresponding aromatic silanediols. For example, octa(1-pyrenyl)cyclotetrasiloxane has been prepared from di(1-pyrenyl)silanediol using weak bases like tetraethylammonium (B1195904) acetate (B1210297) acs.orgacs.orgresearcher.lifenih.govresearchgate.net.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Heck and Sonogashira couplings, can also be employed to attach aromatic moieties to cyclotetrasiloxane scaffolds that possess appropriate reactive sites (e.g., vinyl or halo groups) researchgate.net.
Table 3.3.1: Methods for Introducing Aromatic Substituents onto Siloxane Frameworks
| Method / Reaction Type | Cyclotetrasiloxane Precursor | Reactant / Functional Group Introduced | Catalyst / Conditions | Product Example | Reference(s) |
| Hydrosilylation | 2,4,6,8-Tetramethylcyclotetrasiloxane (DH4) | Alkenes/Alkynes (e.g., allyl derivatives) | Pt catalysts (e.g., Karstedt's catalyst) | DH4 functionalized with alkenyl or aromatic groups | researchgate.netrsc.orgresearchgate.netacs.org |
| Condensation | Di(1-pyrenyl)silanediol | Pyrenyl groups | Weak base (e.g., tetraethylammonium acetate) in MeCN | Octa(1-pyrenyl)cyclotetrasiloxane | acs.orgacs.orgresearcher.lifenih.govresearchgate.net |
| Coupling Reactions | Functionalized cyclotetrasiloxanes | Aromatic groups | Pd catalysts (e.g., Heck, Sonogashira) | Cyclotetrasiloxanes with attached aromatic moieties | researchgate.net |
Synthesis of this compound-Derived Tetracarboxylic Dianhydrides
The synthesis of silicon-containing tetracarboxylic dianhydrides is a critical step in preparing precursors for high-performance polymers, such as polyimides with enhanced thermal stability and solubility. While specific details on this compound-derived tetracarboxylic dianhydrides are limited, the general synthetic strategies for such compounds are well-established.
The preparation of silicon-containing dianhydrides typically involves the oxidation of tetramethyl-substituted aromatic silanes or siloxanes to their corresponding tetracarboxylic acids, followed by dehydration to form the cyclic dianhydride structure acs.org. For example, bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride can be synthesized from a tetramethyl precursor through oxidation with aqueous potassium permanganate-pyridine, followed by dehydration in refluxing acetic anhydride (B1165640) acs.org.
The mention of "this compound tetracarboxylic dianhydride" suggests that such functionalization is feasible, likely involving the introduction of carboxylic acid functionalities onto the phenyl rings of this compound or its analogues, followed by cyclodehydration to the dianhydride form nih.gov.
Table 3.3.2: Synthesis of Silicon-Containing Tetracarboxylic Dianhydrides
| Precursor Type | Functionalization Step(s) | Dianhydride Product Example | Application | Reference(s) |
| Tetramethyl-substituted aromatic silanes/siloxanes | Oxidation of methyl groups to carboxylic acids, followed by dehydration to dianhydrides | Bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride | Polyimide precursors | acs.org |
| This compound or analogues | Introduction of carboxylic acid groups onto phenyl rings, followed by cyclodehydration | This compound tetracarboxylic dianhydride (mentioned) | Liquid crystal alignment agents | nih.gov |
| Perylene-3,4,9,10-tetracarboxylic dianhydride | Reaction with 3-aminopropyltriethoxysilane (B1664141) and hexamethyldisilazane (B44280) to form ethoxysiloxane derivatives | Soluble ethoxysiloxane derivatives of perylenetetracarboxylic acid diimide | Luminescent materials, sol-gel process compatible | researchgate.netrsc.org |
Compound List:
this compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane)
Octamethylcyclotetrasiloxane (D4)
Phenyltrichlorosilane (PhSiCl3)
Dimethyldichlorosilane
Hexamethylcyclotrisiloxane (D3)
Tetravinyltetramethylcyclotetrasiloxane
Octaphenylcyclotetrasiloxane (P4)
Di(1-pyrenyl)silanediol
2,4,6,8-Tetramethylcyclotetrasiloxane (DH4)
Bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride
Perylene-3,4,9,10-tetracarboxylic dianhydride
3-Aminopropyltriethoxysilane
Hexamethyldisilazane
Based on available research, specific advanced synthetic methodologies for the functionalization of this compound for polymer integration, along with detailed research findings and data tables, are not extensively documented.
While this compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) is an organosilicon compound, and general silane chemistry is well-established for polymer modification, direct research detailing this compound's functionalization for polymer integration is limited. One source indicates that this compound can serve as a precursor for silicon-based polymers, potentially enhancing thermal stability in silicone materials vulcanchem.com. However, this statement does not provide specific methodologies, research findings, or data related to its functionalization for integration into polymer matrices.
General silane functionalization techniques commonly involve grafting reactive groups onto silane molecules to facilitate covalent bonding with polymer chains, often used in creating polymer nanocomposites google.commdpi.comrsc.org. These methods typically include hydrolysis of alkoxy groups followed by condensation to form siloxane linkages, or the introduction of specific functional groups like vinyl or amino groups mdpi.comrsc.orgresearchgate.net. While these approaches are established for various silanes, their specific application and advanced synthetic pathways for this compound in polymer integration are not detailed in the current literature.
Due to the lack of specific research findings and data tables pertaining to the functionalization of this compound for polymer integration, a comprehensive article section with the requested detail cannot be generated.
Reaction Mechanisms and Transformational Chemistry of Quadrosilan
Mechanisms of Ring Opening and Polymerization
The ring-opening polymerization (ROP) of cyclosiloxanes is a fundamental process for producing polysiloxanes. This transformation can be initiated through cationic, anionic, or coordination mechanisms mdpi.com. The presence of substituents on the silicon atoms significantly influences the polymerization kinetics. Electron-withdrawing substituents, such as phenyl groups, tend to increase the rate of anionic polymerization compared to electron-donating groups mdpi.com.
In the case of Quadrosilan, which contains phenyl substituents, these groups can affect the stability of the propagating anion or cation, thereby influencing the polymerization rate. For instance, phenyl groups can enhance the polymerization rate in anionic ROP by stabilizing the siloxanolate anion or by influencing the nucleophilicity of the propagating chain end mdpi.comresearchgate.net. Studies on related phenyl-methyl cyclosiloxanes have demonstrated their ability to undergo polymerization under various catalytic conditions, including acid catalysis, which can lead to both polymerization and interconversion of isomers open.ac.uk. The phenyl substituents can also play a role in controlling stereochemistry and preventing side reactions like back-biting through pi-pi stacking interactions in the polymer chain researchgate.net.
Hydrolysis and Condensation Kinetics of this compound
The transformation of silanes and siloxanes often involves hydrolysis and condensation reactions. Hydrolysis typically involves the substitution of alkoxyl or other leaving groups on silicon by hydroxyl groups, forming silanols (Si-OH) nih.govadhesivesmag.com. This is followed by condensation, where silanol (B1196071) groups react with each other or with remaining alkoxyl groups to form siloxane (Si-O-Si) bridges, releasing water or alcohol as byproducts nih.govadhesivesmag.com.
Reactivity of Silicon-Phenyl and Silicon-Methyl Bonds within the Cyclosiloxane Framework
The siloxane backbone (Si-O-Si) is known for its inherent strength and flexibility, contributing to the unique properties of silicones open.ac.uk. The substituents attached to the silicon atoms, in this case, methyl and phenyl groups, play a crucial role in modifying these properties.
Silicon-Methyl (Si-CH₃) Bonds: Methyl groups are the most common substituents in silicones, offering good flexibility and low-temperature properties. While Si-O bonds are significantly stronger than C-C bonds, the Si-CH₃ bonds are generally considered less reactive in environmental degradation processes compared to the Si-O bonds nih.gov.
Coordination Chemistry Involving Phenyl Substituents of this compound
Cyclic siloxanes, including this compound, can be viewed as silicon analogues of organic crown ethers, suggesting potential for coordination chemistry researchgate.net. While the coordination chemistry of siloxanes has historically been less explored than that of organic ethers, recent research has highlighted the ability of siloxane units to participate in coordination with metal ions researchgate.net.
Thermal Stability and Decomposition Pathways in Controlled Environments
Phenyl substituents significantly enhance the thermal stability of siloxanes. Polyphenylmethylsiloxanes, for instance, exhibit improved resistance to thermal and oxidative degradation compared to their purely methyl-substituted counterparts gelest.comchempoint.comresearchgate.netmdpi.compaint.org. This enhanced stability is attributed to the inherent strength of the Si-O bond, the steric hindrance provided by the phenyl rings, and their lower susceptibility to oxidative attack open.ac.ukgelest.com.
Phenyl-methyl siloxanes generally show good chemical stability and can operate over a broad temperature range. For example, polyphenylmethylsiloxanes have a service temperature range from -55 °C to 290 °C gelest.com, and can remain stable for thousands of hours at 250 °C in oxygen-free environments gelest.com. Other phenyl-methyl siloxanes are noted for applications between -20 °C and 245 °C indomet.com. The limit working temperature for siloxanes is generally around 300 °C, with significant degradation observed at higher temperatures, such as 350 °C researchgate.netmdpi.com. Decomposition pathways in controlled environments typically involve the cleavage of Si-O and Si-C bonds, ultimately leading to the formation of silica, carbon dioxide, and water, although the specific products depend on the atmosphere and temperature nih.gov.
Sophisticated Spectroscopic and Chromatographic Characterization of Quadrosilan
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic and organosilicon compounds by providing detailed information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For Quadrosilan, ¹H NMR would be expected to reveal distinct signals corresponding to the methyl groups attached to silicon atoms and the protons of the phenyl rings. The chemical shifts and integration of these signals would confirm the presence and relative numbers of these proton environments, as well as provide insights into the molecule's symmetry and connectivity. However, specific ¹H NMR data for this compound was not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers complementary information by detailing the carbon skeleton of a molecule. For this compound, ¹³C NMR would resolve signals for the methyl carbons, the ipso, ortho, meta, and para carbons of the phenyl rings, and importantly, the carbons directly bonded to silicon atoms. The presence of distinct signals for each unique carbon environment would confirm the proposed structure and stereochemistry. Specific ¹³C NMR data for this compound was not detailed in the provided search results.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is particularly vital for characterizing siloxane compounds, as it directly probes the silicon atoms and their bonding environments. For this compound, ²⁹Si NMR would confirm the connectivity within the siloxane ring, indicating the presence of Si-O-Si linkages and the types of substituents (methyl and phenyl groups) attached to each silicon atom. The characteristic chemical shifts would differentiate between silicon atoms bearing different numbers of methyl and phenyl groups and confirm the cyclic structure. However, specific ²⁹Si NMR data for this compound was not found in the available literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations present in a compound.
Infrared (IR) spectroscopy analyzes the absorption of infrared radiation by molecular bonds, causing them to vibrate. Characteristic absorption bands for organosilicon compounds include strong Si-O-Si stretching vibrations, typically observed in the region of 1000-1100 cm⁻¹. gelest.com The presence of phenyl groups would contribute characteristic aromatic C-H stretching bands above 3000 cm⁻¹ and aromatic ring vibrations in the fingerprint region. Si-C stretching vibrations are also expected. gelest.com While general correlations for organosilicon compounds exist, specific IR spectral data for this compound was not detailed in the provided sources.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, also provides vibrational information. Similar to IR spectroscopy, it can identify functional groups and molecular structure. However, specific Raman spectroscopic data for this compound was not found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing insights into the fragmentation patterns of a compound, thereby aiding in structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds. It is effective for determining the molecular weight of this compound by generating protonated ([M+H]⁺) or other adduct ions. The molecular weight of this compound is consistently reported as approximately 420.75 g/mol . medkoo.comvulcanchem.comwikipedia.orgalfa-chemistry.comncats.ionih.gov While ESI-MS/MS can provide fragmentation data for detailed structural elucidation, specific fragmentation pathways for this compound were not detailed in the provided search results. mtoz-biolabs.comrsc.org
Data Tables
The following tables summarize the available characterization data for this compound based on the reviewed literature.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Spectroscopic Technique | Nucleus | Expected Information | Observed Data for this compound |
| ¹H NMR | ¹H | Proton environments (methyl, phenyl) | Data not available in provided snippets |
| ¹³C NMR | ¹³C | Carbon environments (methyl, phenyl, Si-C) | Data not available in provided snippets |
| ²⁹Si NMR | ²⁹Si | Silicon environments, siloxane connectivity | Data not available in provided snippets |
Table 2: Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Expected Characteristic Bands (cm⁻¹) | Information Provided | Observed Data for this compound |
| Infrared (IR) | Si-O-Si (~1000-1100), Si-C, Phenyl C-H, Aromatic ring vibrations | General organosilicon correlations available gelest.com | Data not available in provided snippets |
| Raman | Similar to IR, sensitive to symmetric vibrations | General principles described | Data not available in provided snippets |
Table 3: Mass Spectrometry (MS) Data for this compound
| Spectroscopic Technique | Ionization Method | Determined Parameter | Value / Information |
| Mass Spectrometry (MS) | ESI-MS | Molecular Weight | ~420.75 g/mol medkoo.comvulcanchem.comwikipedia.orgalfa-chemistry.comncats.ionih.gov |
| Molecular Ion | [M]⁺ ~ m/z 420.75 (expected) | ||
| Fragmentation | ESI-MS/MS used for structural elucidation; specific patterns for this compound not detailed in provided snippets mtoz-biolabs.comrsc.org |
Compound Name Table
| Primary Name | Synonyms |
| This compound | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane medkoo.comwikipedia.org |
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique commonly coupled with Time-Of-Flight (TOF) mass analyzers for the analysis of large and thermally labile molecules, including polymers and biomolecules mdpi.comscripps.eduresearchgate.net. In MALDI-MS, the analyte is co-crystallized with a matrix compound, which absorbs laser energy and facilitates the desorption and ionization of the analyte. This process generates pseudo-molecular ions, allowing for the determination of the molecular mass of the compound mdpi.comscripps.edu.
For this compound, MALDI-MS would be employed to determine its precise molecular weight. The selection of an appropriate matrix and solvent system is critical for successful ionization and to minimize matrix interference, especially for smaller molecules or when analyzing complex mixtures scripps.edunih.gov. The resulting spectrum would typically show a prominent peak corresponding to the protonated or cationized molecular ion of this compound, often denoted as [M+H]⁺ or [M+Na]⁺, respectively. Tandem mass spectrometry (MS/MS) can further be utilized to obtain fragmentation data, providing structural insights and enhancing specificity nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule, typically involving the excitation of outer electrons from lower to higher energy molecular orbitals shu.ac.ukmsu.edulibretexts.orglibretexts.org. This technique is particularly useful for identifying chromophores—molecular fragments that absorb light in the UV-Vis region—and for studying conjugated π-electron systems msu.edulibretexts.orglibretexts.org.
This compound, depending on its specific structure, may exhibit absorption bands in the UV-Vis spectrum. Organosilicon compounds, particularly those with phenyl or other unsaturated groups, often display characteristic absorption maxima. For instance, phenyl groups typically show absorption around 250-270 nm due to π-π* transitions masterorganicchemistry.com. If this compound contains such chromophores, its UV-Vis spectrum would reveal specific absorption peaks (λmax) and their corresponding molar absorptivities (ε). The shape and position of these bands can provide information about the electronic environment and potential conjugation within the molecule shu.ac.ukmsu.edumsu.edu. Analysis of the spectrum can help confirm the presence of expected functional groups and assess the purity of the sample, as impurities with different chromophores would likely exhibit distinct absorption patterns msu.edumeasurlabs.comoecd.org.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids wikipedia.orglibretexts.orgunl.ptanton-paar.commdpi.comnorthwestern.eduazolifesciences.com. By diffracting X-rays off a crystal, researchers can deduce the precise arrangement of atoms, bond lengths, bond angles, molecular conformation, and intermolecular interactions within the crystal lattice wikipedia.orgunl.ptnorthwestern.edu.
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unparalleled detail about its molecular architecture in the solid state. This includes the precise spatial arrangement of silicon, carbon, oxygen, and any other constituent atoms, as well as the nature of chemical bonds. The resulting data would yield unit cell parameters, space group information, and a complete 3D model of the molecule, serving as a fundamental reference for its structure wikipedia.orgunl.ptanton-paar.comnorthwestern.edu. This technique is considered the gold standard for solid-state structure elucidation libretexts.orgnorthwestern.edu.
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture, thereby assessing purity and resolving isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds in a liquid sample oxfordindices.commoravek.comopenaccessjournals.com. It relies on the differential partitioning of analytes between a mobile phase (solvent) and a stationary phase packed within a column oxfordindices.commoravek.comopenaccessjournals.com. HPLC is particularly effective for compounds that are not sufficiently volatile for Gas Chromatography (GC) or are thermally unstable oxfordindices.commoravek.com.
HPLC would be instrumental in determining the purity of this compound and separating any potential isomers. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase HPLC) and mobile phase composition, this compound can be separated from impurities or closely related structural isomers oxfordindices.commoravek.comthermofisher.com. The retention time of this compound, under specific chromatographic conditions, serves as a characteristic identifier phenomenex.comchromatographytoday.comshimadzu.comdrawellanalytical.com. The chromatogram generated would display peaks corresponding to each separated component, with the area under the this compound peak being proportional to its concentration, allowing for quantitative purity assessment measurlabs.commoravek.comopenaccessjournals.com. Different isomers, if present, would typically elute at different retention times, enabling their separation and quantification thermofisher.comresearchgate.netchromforum.org.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate volatile and semi-volatile compounds phenomenex.comshimadzu.comdrawellanalytical.com. In GC, the sample is vaporized and carried through a column by an inert carrier gas (mobile phase). Separation occurs based on the differential interactions of the analytes with the stationary phase coated inside the column phenomenex.comshimadzu.comdrawellanalytical.com.
GC is suitable for this compound if it possesses sufficient volatility and thermal stability. The primary information obtained from GC is the retention time, which is the time elapsed from injection to detection of a specific compound phenomenex.comshimadzu.comdrawellanalytical.com. This retention time is characteristic of the compound under defined conditions (e.g., column type, temperature program, carrier gas flow rate) and is used for qualitative identification by comparison with standards phenomenex.comchromatographytoday.comshimadzu.comdrawellanalytical.com. GC can also be used for purity analysis, where the relative peak areas indicate the proportion of this compound versus any volatile impurities drawellanalytical.com. If this compound has volatile isomers, GC can potentially separate and quantify them based on their differing retention times.
Quantum Chemical and Computational Investigations of Quadrosilan
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com For Quadrosilan, DFT calculations can provide valuable insights into its electronic properties. By employing functionals like B3LYP in conjunction with appropriate basis sets such as 6-31G(d,p), the geometry of this compound can be optimized to its lowest energy state. nih.gov
These calculations can determine key electronic descriptors that govern the molecule's reactivity and stability. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. ufms.br The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how this compound might interact with biological targets, such as estrogen receptors.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |
Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.
Molecular Mechanics and Molecular Dynamics Simulations of this compound
While DFT is excellent for understanding electronic structure, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the conformational dynamics and intermolecular interactions of larger systems over time. mdpi.com For a molecule like this compound, which has a flexible cyclosiloxane ring and phenyl substituents, understanding its dynamic behavior is crucial.
MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. mdpi.com By simulating the movement of atoms over time, MD can reveal the preferred conformations of this compound in different environments, such as in a solvent or interacting with a biological receptor. These simulations can provide insights into the flexibility of the Si-O-Si bonds and the rotational freedom of the phenyl groups, which can influence its binding affinity to target proteins.
Atomistic MD simulations have been successfully used to study the structure and dynamics of related polysiloxanes, such as poly(dimethyl-co-diphenyl)siloxane. rsc.orgosti.gov These studies have shown how the incorporation of phenyl groups affects chain dynamics and relaxation, which is relevant to understanding the behavior of the phenyl-substituted this compound. rsc.org
Table 2: Potential Applications of MD Simulations for this compound
| Simulation Type | Information Gained |
|---|---|
| This compound in Water | Solvation and conformational preferences in an aqueous environment. |
| This compound in Lipid Bilayer | How the molecule partitions into and behaves within a cell membrane. |
Quantitative Structure-Activity Relationships (QSAR) in Organosilicon Systems (Chemical Reactivity Focus)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. frontiersin.org For organosilicon systems like this compound, QSAR can be employed to predict the reactivity of new, related compounds without the need for extensive experimental synthesis and testing.
In the context of chemical reactivity, QSAR models for this compound and its analogs could be developed using descriptors derived from DFT calculations. These descriptors can include electronic properties like HOMO-LUMO energies, Mulliken charges, and the Fukui function, which helps in identifying the most reactive sites within a molecule. nih.gov By correlating these descriptors with experimentally determined reactivity data for a set of similar organosilicon compounds, a predictive QSAR model can be built.
Such a model could be used to design new this compound derivatives with tailored reactivity profiles. For instance, if the goal is to enhance the compound's stability, the model could guide the selection of substituents that increase the HOMO-LUMO gap.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can be a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Vibrational frequency calculations at the DFT level can predict the IR spectrum, helping to assign the characteristic vibrational modes of the Si-O-Si backbone and the phenyl and methyl groups. nih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H, ¹³C, and ²⁹Si NMR spectra.
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. mdpi.com These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to understand its electronic transitions.
Table 3: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies for Si-O-Si stretching, C-H stretching, etc. |
| ¹³C NMR Spectroscopy | Chemical shifts for the methyl and phenyl carbons. |
Note: This table illustrates the types of spectroscopic data that can be predicted computationally.
Theoretical Studies on Reaction Pathways and Transition States
Understanding the chemical reactions that this compound may undergo is essential for assessing its stability and potential metabolic fate. Quantum chemical calculations can be used to explore potential reaction pathways and to locate the transition states associated with these reactions. frontiersin.org
For example, the hydrolysis of the siloxane bonds in this compound could be a potential degradation pathway. DFT calculations can be used to model the reaction of this compound with water, identifying the intermediate structures and the transition state for bond cleavage. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing an indication of how readily the reaction will occur. nih.gov
These theoretical studies can provide a molecular-level understanding of the reactivity of this compound and can help in predicting its stability under different conditions.
Applications in Advanced Organosilicon Materials and Polymer Science
Quadrosilan as a Monomer or Cross-linking Agent in Silicone Polymers
The siloxane backbone (Si-O-Si) is the fundamental building block of silicone polymers, providing their characteristic thermal stability and flexibility. As a cyclotetrasiloxane, this compound, or derivatives thereof, could theoretically serve as a monomer or comonomer in the synthesis of silicone polymers. The phenyl groups attached to the silicon atoms can influence the polymer's properties, potentially enhancing its thermal resistance, refractive index, and compatibility with organic matrices.
While direct literature on this compound's use as a monomer in mainstream silicone polymer synthesis is limited in the provided search results, the general chemical structure of cyclotetrasiloxanes (like octamethylcyclotetrasiloxane (B44751), D4) is well-established as a precursor for polydimethylsiloxanes (PDMS) via ring-opening polymerization. The phenyl substituents in this compound could lead to phenyl-substituted silicones, which are known for improved thermal stability and flame retardancy compared to their purely methyl-substituted counterparts. Research into phenyl-containing siloxanes indicates their utility in high-performance elastomers and resins.
Integration into Liquid Crystalline Systems
The incorporation of rigid mesogenic units, such as phenyl rings, into flexible polymer backbones is a common strategy for developing liquid crystalline polymers (LCPs). This compound's structure, featuring a siloxane ring and pendant phenyl groups, offers a potential scaffold for creating novel liquid crystalline materials.
The precise arrangement of liquid crystal molecules on a substrate is critical for their performance in displays and other optical devices. Surface treatments using specific alignment agents are employed to achieve this order. Organosilicon compounds, particularly those with functional groups that promote adhesion and specific surface interactions, are often used for this purpose. While direct evidence of this compound derivatives being used as liquid crystal alignment agents is not detailed in the provided snippets, its silane (B1218182) nature suggests potential for surface anchoring and modification. The phenyl groups could also contribute to favorable interactions with liquid crystal phases.
The combination of the flexible siloxane chain with the rigid phenyl groups in this compound provides a molecular architecture that could be conducive to liquid crystalline behavior. By polymerizing this compound or incorporating it as a side group or within the main chain of an organosilicone polymer, materials with liquid crystalline properties could be developed. These materials might exhibit unique electro-optic properties, self-assembly capabilities, and tunable mechanical responses, potentially leading to novel organosilicone liquid crystalline polymers and elastomers.
Role of Cyclotetrasiloxane Units in Hybrid Material Design
Cyclotetrasiloxane units are fundamental building blocks in silicone chemistry and are widely used in the design of hybrid organic-inorganic materials. The Si-O-Si backbone offers inorganic character, while organic substituents on the silicon atoms allow for tailoring of properties and compatibility with organic phases. This compound, being a substituted cyclotetrasiloxane, embodies this principle.
The phenyl groups in this compound can enhance its compatibility with organic polymers and matrices, facilitating the creation of organic-inorganic hybrid materials. These hybrids can combine the desirable properties of both components, such as the thermal stability and dielectric properties of silicones with the mechanical strength or optical properties of organic polymers. For instance, incorporating siloxane units into organic polymer networks can improve their thermal and oxidative stability, as well as their hydrophobicity and gas permeability. This compound's specific structure could offer unique advantages in such hybrid designs due to the presence of phenyl groups, which can participate in π-π stacking or other intermolecular interactions.
Potential in Functional Coatings and Sealant Technologies
Organosilicon compounds are extensively used in coatings and sealants due to their excellent weatherability, UV resistance, adhesion, and flexibility. This compound's silane structure suggests it could be a component in advanced functional coatings and sealants. Its potential role could involve acting as a cross-linking agent to improve the mechanical properties and durability of silicone-based coatings. The phenyl groups might also contribute to enhanced UV stability or specific surface properties, such as increased hydrophobicity or oleophobicity.
The ability of silanes to form siloxane networks through hydrolysis and condensation reactions is key to their use in coatings and sealants. This compound, with its cyclic structure and potential for ring-opening or modification, could be a precursor for specialized silicone resins or additives that impart unique functionalities to coating formulations.
Surface Modification and Interfacial Science with this compound Derivatives
Silanes are widely employed for surface modification, altering the surface energy, adhesion, and chemical reactivity of various substrates. This compound's silane structure, particularly its Si-O bonds and the potential for derivatization, makes it a candidate for surface modification applications. By grafting this compound derivatives onto surfaces, one could introduce specific functionalities.
The phenyl groups could be utilized to create surfaces with altered wetting properties, enhanced compatibility with organic materials, or even specific electronic or optical characteristics. In interfacial science, understanding and controlling the interactions between different materials is crucial. This compound derivatives could be designed to act as coupling agents, bridging inorganic substrates and organic polymers, thereby improving the mechanical integrity and performance of composite materials. The controlled hydrolysis and condensation of silane precursors like this compound can lead to the formation of self-assembled monolayers or thin films with tailored surface properties.
Compound List:
this compound
2,6-cis-diphenylhexamethylcyclotetrasiloxane
Octamethylcyclotetrasiloxane (D4)
Environmental Transformation and Degradation Pathways of Quadrosilan
Hydrolytic Degradation Mechanisms in Aqueous Environments
The central structure of Quadrosilan is a siloxane ring, composed of alternating silicon and oxygen atoms (Si-O-Si). These bonds are susceptible to hydrolysis, a process that involves the cleavage of the bond by water. This reaction typically results in the opening of the cyclic structure to form linear silanol (B1196071) compounds.
The hydrolysis of siloxanes can be catalyzed by both acids and bases. unm.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom in the siloxane bond, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, leading to the cleavage of the Si-O bond. unm.edu
For this compound, this ring-opening hydrolysis would be a critical first step in its aqueous degradation, transforming the cyclic, likely more persistent, parent compound into a linear diphenylhexamethyl-tetrasiloxanediol. The rate of this hydrolysis is expected to be highly dependent on the pH of the surrounding water, with minimum rates occurring around neutral pH. unm.edu
Photodegradation Processes under UV Irradiation
Photodegradation, or photolysis, is a significant pathway for the environmental transformation of compounds that can absorb ultraviolet (UV) radiation. The presence of two phenyl rings in the this compound molecule makes it particularly susceptible to this process, as phenyl groups are known chromophores that absorb UV light.
Research on siloxane polymers containing phenyl groups reveals a multi-step degradation mechanism initiated by UV radiation: nih.govsemanticscholar.orgchemrxiv.org
Phenyl Group Excitation: The process begins with the absorption of UV photons by the phenyl groups, elevating them to an excited state.
Hydrogen Abstraction: The excited phenyl group can then abstract a hydrogen atom from an adjacent methyl group on the siloxane ring. This reaction leads to the formation of a stable benzene (B151609) molecule and a reactive radical on the siloxane structure. nih.govsemanticscholar.org
Role of Water: The presence of water is crucial in the subsequent steps. Water can react with the siloxane backbone, promoting the formation of silanol (Si-OH) groups and leading to the cleavage, or scission, of the siloxane ring. nih.govsemanticscholar.orgchemrxiv.org In the absence of water, different reactions, such as intrachain cyclization, may occur instead. nih.gov
Studies on the photooxidation of polydimethylsiloxane (B3030410) (PDMS) containing phenyl groups confirm that the degradation involves both the scission and oxidation of the phenyl ring itself. researchgate.net This suggests that under environmental UV exposure, this compound would likely degrade into smaller, more soluble compounds, including benzene and various linear and smaller cyclic siloxanols.
Table 8.2: Predicted Photodegradation Products of this compound
| Reactant | Condition | Key Intermediate Species | Major Predicted Products |
|---|
Oxidative Degradation via Hydroxyl Radical Reactions
In the atmosphere, the primary degradation pathway for many volatile organic compounds is oxidation by hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the troposphere. For cyclic siloxanes, this reaction is well-documented and is expected to be a significant fate process for any this compound that partitions to the gas phase.
The main mechanism involves the abstraction of a hydrogen atom from one of the methyl groups by a hydroxyl radical. acs.orgnih.gov
•OH + (C₆H₅)₂(CH₃)₆Si₄O₄ → H₂O + •CH₂(C₆H₅)₂(CH₃)₅Si₄O₄
This initial reaction forms a water molecule and a highly reactive cyclosilane-methylene radical. acs.org This radical can then undergo a series of further reactions with atmospheric oxygen (O₂) and other species, leading to the formation of various oxygenated products. While the exact subsequent pathways for this compound are not determined, they would likely result in hydroxylated or carbonylated derivatives that are more polar and thus more likely to be removed from the atmosphere via wet deposition (rain-out). acs.org
The activation energy for hydrogen abstraction by •OH from the methyl groups on different cyclosiloxanes has been shown to be very consistent, suggesting that the reaction rate for this compound can be reasonably estimated from data on similar compounds. acs.org
Table 8.3: Reaction Rate Constants for •OH with Analogue Cyclic Siloxanes
| Compound | Formula | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Half-Life (t₁/₂) |
|---|---|---|---|
| Octamethylcyclotetrasiloxane (B44751) (D4) | C₈H₂₄O₄Si₄ | 1.0 x 10⁻¹² | ~11 days |
| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 1.4 x 10⁻¹² | ~8 days |
| Dodecamethylcyclohexasiloxane (D6) | C₁₂H₃₆O₆Si₆ | 1.7 x 10⁻¹² | ~7 days |
Data is for analogue compounds to infer the potential behavior of this compound. Atmospheric half-life is estimated assuming an average •OH concentration of 1.5 x 10⁶ molecules/cm³.
Biodegradation Potential and Pathways by Microorganisms
The biodegradation of organosilicon compounds is complex. The siloxane backbone is generally considered to be highly resistant to microbial attack due to the strength and stability of the Si-O bond. However, the organic side chains—in this case, methyl and phenyl groups—are potential targets for microbial enzymes.
The most probable pathway for the biodegradation of this compound would involve the initial degradation of its phenyl rings. Many bacteria and fungi possess enzymatic systems, such as dioxygenases, capable of attacking aromatic rings. nih.gov This process typically involves the hydroxylation of the ring, followed by ring cleavage to form aliphatic acids, which can then be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com
Degradation of the phenyl groups would significantly alter the properties of the this compound molecule, making the resulting methyl-substituted siloxane structure more polar. While the core siloxane ring may remain, the removal of the aromatic side chains represents a significant transformation. Some algae have also shown the ability to degrade polycyclic aromatic compounds, suggesting multiple biotic pathways could contribute to the transformation of the phenyl moieties. researchgate.net
Factors Influencing Environmental Persistence and Transformation Kinetics
pH: The rate of hydrolytic ring-opening is directly dependent on pH, with faster degradation expected in acidic or alkaline waters compared to neutral environments. unm.edu
Sunlight Intensity: The rate of photodegradation is proportional to the intensity of UV radiation. Therefore, degradation will be faster in surface waters and in summer months.
Water Availability: Water is a key reactant in both hydrolysis and certain photodegradation pathways. In dry conditions, degradation may be significantly slower or proceed through different mechanisms. nih.govsemanticscholar.org
Hydroxyl Radical Concentration: The atmospheric lifetime of this compound will be inversely proportional to the concentration of •OH radicals, which varies with location, altitude, and time of day.
Microbial Community: The potential for biodegradation depends on the presence of microorganisms with the appropriate enzymatic capabilities for degrading aromatic compounds. The process may require an adaptation period for the microbial community to begin effectively transforming the compound. mdpi.com
Environmental Partitioning: As a hydrophobic compound, this compound is likely to partition from water into soil, sediment, and biota. This partitioning will affect its availability for different degradation processes. For instance, adsorption to sediment may protect it from photodegradation but expose it to different microbial communities.
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | 2,6-cisdiphenylhexamethylcyclotetrasiloxane; Cisobitan | C₁₈H₂₈O₄Si₄ |
| Benzene | - | C₆H₆ |
| Octamethylcyclotetrasiloxane | D4 | C₈H₂₄O₄Si₄ |
| Decamethylcyclopentasiloxane | D5 | C₁₀H₃₀O₅Si₅ |
Prospective Research Avenues in Quadrosilan Chemistry and Materials Science
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The current synthesis of Quadrosilan typically involves the acid-catalyzed cyclization of siloxane precursors such as dimethylsilanol and diphenylsilane (B1312307) mdpi.com. While effective, this methodology can be further optimized for improved efficiency, sustainability, and yield. Future research should prioritize the development of milder catalytic systems, the implementation of continuous flow processes, and the refinement of purification techniques to minimize waste and energy consumption.
Research Focus:
Catalyst Innovation: Investigating alternative catalysts, including Lewis acids, heterogeneous catalysts, or organocatalysts, to facilitate cyclization under gentler conditions, thereby enhancing selectivity and reducing byproducts mdpi.comsioc-journal.cnrsc.orgcsic.esacs.org.
Continuous Flow Chemistry: Adapting existing batch synthesis methods to continuous flow reactors promises better control over reaction parameters, improved heat and mass transfer, and enhanced scalability, leading to more efficient production mdpi.comgoogle.com.
Process Parameter Optimization: Fine-tuning reaction conditions such as temperature, pressure, reactant ratios, and solvent selection to maximize yield and purity while minimizing reaction time and energy expenditure bohrium.com.
Green Chemistry Integration: Emphasizing atom-economical reactions and reducing the use of hazardous solvents or reagents to align with sustainable chemistry principles sioc-journal.cnacs.orgresearchgate.net.
Potential Data for Tables:
Table 9.1.1: Comparative Analysis of Synthetic Routes for this compound
| Synthetic Method | Catalyst Example | Reaction Conditions | Typical Yield (%) | Purity (%) | Atom Economy | Environmental Impact |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Triflic acid | Moderate temp., acidic | >95% (post-purification) | >95% | Moderate | Moderate (potential waste) |
| Novel Catalytic Route (Proposed) | Mild Lewis Acid/Heterogeneous Catalyst | Optimized conditions | Target: >98% | Target: >98% | Target: High | Target: Low |
Design of Next-Generation Functionalized this compound Derivatives
The inherent structure of this compound, featuring a siloxane backbone with phenyl and methyl substituents, serves as a versatile foundation for creating novel derivatives. Functionalization can tailor its properties for advanced materials science applications, potentially improving its compatibility within polymer matrices, enhancing mechanical properties, or introducing specific functionalities for advanced uses.
Research Focus:
Phenyl Ring Modification: Introducing functional groups onto the phenyl rings via electrophilic aromatic substitution or other methods to alter electronic properties, solubility, or provide sites for further chemical attachment.
Methyl Group Substitution: Replacing methyl groups with various functionalized alkyl chains or other silicon-containing moieties to tune steric effects, flexibility, and reactivity.
Polymer Integration: Synthesizing this compound derivatives that can act as monomers, cross-linkers, or chain extenders in silicon-based polymers, aiming to create materials with novel mechanical, thermal, or optical characteristics mdpi.comrsc.orgnih.govresearchgate.net.
Stereochemical Control: Developing synthetic strategies to precisely control the stereochemistry of substituents, which can significantly influence the bulk properties of derived materials.
Potential Data for Tables:
Table 9.2.1: Hypothetical Functionalized this compound Derivatives and Predicted Properties
| Derivative Type | Modification Strategy | Proposed Functional Group | Predicted Property Impact | Potential Application |
|---|---|---|---|---|
| Phenyl-modified | Electrophilic Substitution | Nitro (-NO₂) on phenyl | Altered electronic properties, increased polarity | Advanced coatings, electronic materials |
| Methyl-substituted | Halogenation/Alkylation | -CH₂F or -(CH₂)n-CH₃ | Modified solubility, thermal stability | Polymer additives, compatibilizers |
| Polymerizable | Vinyl/Alkyne introduction | Vinyl (-CH=CH₂) on phenyl | Cross-linking capability in polymers | High-performance silicone elastomers |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools for predicting the properties and behavior of this compound and its derivatives. These methods can elucidate structure-property relationships, guide experimental design, and accelerate the discovery of materials with targeted performance characteristics bohrium.comdoi.orgmdpi.comnih.gov.
Research Focus:
Property Prediction: Utilizing DFT to calculate electronic structures, bond energies, and thermodynamic properties to predict thermal stability, reactivity, and spectroscopic signatures of this compound derivatives bohrium.comdoi.orgmdpi.comnih.gov.
Polymer Behavior Simulation: Employing MD simulations to model the dynamics, conformational changes, and mechanical properties (e.g., glass transition temperature, tensile strength) of polymers incorporating this compound units mdpi.comliberty.edursc.orgnih.gov.
Structure-Property Correlation: Establishing quantitative relationships between specific molecular structural features and material performance, enabling rational design of new compounds.
Interaction Modeling: Simulating the interactions of this compound derivatives with surfaces, interfaces, or other molecules to predict performance in specific applications, such as adhesion promotion or compatibility in composites liberty.edutandfonline.comnih.gov.
Potential Data for Tables:
Table 9.3.1: Computational Studies on this compound Derivatives
| Computational Method | Focus Area | Investigated Properties | Predicted Outcome Example | Relevance to this compound |
|---|---|---|---|---|
| DFT | Electronic Structure | Bond energies, charge distribution | Predict reactivity, stability | Designing functionalized derivatives |
| MD Simulations | Polymer Dynamics | Glass transition temp., chain mobility | Predict thermal performance of polymers | Tailoring silicone polymers |
Integration of Machine Learning in this compound Research
Research Focus:
Synthesis Optimization: Applying ML algorithms to predict optimal reaction conditions for this compound synthesis and functionalization, reducing experimental trials and improving yields beilstein-journals.orgchemrxiv.orgunive.itresearchgate.netuchicago.edutemasek.com.sgcornell.edu.
Property Prediction: Developing ML models to predict the physical, chemical, and material properties of novel this compound derivatives based on their molecular descriptors researchgate.netacs.orgfigshare.comtandfonline.comacs.org.
Materials Discovery: Utilizing generative AI models to design new this compound-based molecules with desired properties, thereby exploring a wider chemical space than traditional methods temasek.com.sgmicrosoft.com.
Automated Laboratories: Integrating ML with robotic platforms for autonomous experimentation, facilitating high-throughput screening and rapid optimization cycles uchicago.edu.
Potential Data for Tables:
Table 9.4.1: ML Applications in Organosilicon Chemistry
| ML Task | Model Type | Input Data | Output/Prediction | Performance Metric Example | Relevance to this compound |
|---|---|---|---|---|---|
| Synthesis Optimization | Regression/Bayesian Optimization | Reaction parameters (temp, catalyst, solvent) | Optimal conditions | Reduced experimental cycles | Improving this compound synthesis efficiency |
| Property Prediction | Graph Neural Networks/Random Forests | Molecular structure, descriptors | Predicted thermal stability, solubility | R² > 0.9, Q² > 0.85 | Designing new this compound derivatives |
Sustainable Synthesis Approaches for Organosilicon Compounds
The principles of green chemistry are paramount for the environmentally responsible development of this compound and its derivatives. Research efforts should prioritize minimizing environmental impact through the adoption of benign catalysts, the utilization of renewable feedstocks, energy-efficient processes, and effective waste reduction strategies sioc-journal.cncsic.esacs.orgresearchgate.net.
Research Focus:
Green Catalysis: Exploring the use of earth-abundant metal catalysts, organocatalysts, or biocatalysts for synthesis and functionalization, moving away from harsh acids or precious metal catalysts mdpi.comsioc-journal.cnrsc.orgcsic.esacs.org.
Solvent Engineering: Minimizing solvent usage or employing greener alternatives such as bio-based alcohols, supercritical fluids, or water where feasible csic.esacs.org.
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of atoms from starting materials into the final product, thereby minimizing waste generation sioc-journal.cnnih.gov.
Electrosynthesis: Investigating electrochemical methods for organosilicon transformations, which can offer cleaner reaction pathways and reduce the need for chemical oxidants or reductants rsc.org.
Circular Economy Principles: Exploring methods for recycling or valorizing byproducts from this compound synthesis or degradation to promote a more circular economy.
Potential Data for Tables:
Table 9.5.1: Sustainability Metrics for this compound Synthesis Approaches
| Synthesis Approach | Catalyst Type | Solvent | Atom Economy | E-Factor | Energy Consumption | Waste Generation |
|---|---|---|---|---|---|---|
| Traditional Acid Catalysis | Strong acids (e.g., Triflic acid) | Organic solvents | Moderate | High | Moderate | Moderate |
| Green Catalysis (Proposed) | Earth-abundant metals, organocatalysts | Green solvents (e.g., alcohols) | High | Low | Low | Low |
Compound List:
this compound
2,6-cis-diphenylhexamethylcyclotetrasiloxane
Dimethylsilanol
Diphenylsilane
Polydimethylsiloxane (B3030410) (PDMS)
Poly(dimethyl-co-methylphenyl)siloxane (PDMS–co–PMPS)
Poly(dimethyl-co-diphenyl)siloxane (PDMS–co–PDPS)
Estradiol
Triflic acid
Tetrahydrothiophene (THT)
Dimethyl sulfide (B99878) (DMS)
Eosin Y
(chloromethyl)dimethylphenylsilane (B155712)
Hexamethyldisilane
Methyl lithium
Trimethylsilyl chloride
Methyltrichlorosilane
Tetrachlorosilane
Diethylzinc
Tetraethylsilane
Squalene
Poly(methylhydrosiloxane) (PMHS)
Tris(pentafluorophenyl)borane (BCF)
Silanes
Alkoxysilanes
Hydrosilanes
Organosilicon compounds
Organosilicon polymers
Cyclosiloxanes
Polysiloxanes
Silanols
Siloxanes
Organosilicates
Organotin sulfide compounds
CsPbBr₃ (Perovskite Nanocrystals)
Oleic acid
Oleylamine
APTES (3-Aminopropyl)triethoxysilane)
APTES-PA (3-Aminopropyl)triethoxysilane-Polyamine)
Q & A
Q. What are the established synthetic pathways for Quadrosilan, and how can researchers validate their reproducibility?
- Methodological Answer :
- Step 1 : Conduct a systematic literature review to identify published synthetic protocols (e.g., sol-gel methods, catalytic routes) .
- Step 2 : Replicate procedures under controlled conditions (temperature, solvent purity, catalyst ratios) and document deviations using standardized lab notebooks .
- Step 3 : Validate purity and yield via HPLC, NMR, and mass spectrometry, cross-referencing with characterization data in peer-reviewed studies .
- Example Data Table :
| Parameter | Reported Value | Observed Value | Deviation (%) |
|---|---|---|---|
| Yield | 85% | 78% | -8.2% |
| Purity (HPLC) | 99% | 95% | -4.0% |
Q. How do researchers design in vitro assays to evaluate this compound’s stability under physiological conditions?
- Methodological Answer :
- Step 1 : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via UV-Vis spectroscopy at timed intervals .
- Step 2 : Apply kinetic modeling (e.g., first-order decay) to calculate half-life, ensuring triplicate trials to assess inter-experimental variability .
- Step 3 : Compare results with computational predictions (e.g., molecular dynamics simulations) to identify discrepancies and refine models .
Q. What analytical techniques are critical for characterizing this compound’s structural isomers?
- Methodological Answer :
- Step 1 : Use X-ray crystallography or DFT calculations to predict isomer configurations .
- Step 2 : Validate predictions via 2D NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy for functional group identification .
- Step 3 : Resolve ambiguities by synthesizing reference standards for each isomer and cross-testing retention times in GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across independent studies?
- Methodological Answer :
- Step 1 : Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity thresholds) .
- Step 2 : Design harmonized experiments using validated cell lines (e.g., ATCC-certified) and standardized protocols (e.g., ISO 17025) .
- Step 3 : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to isolate variables causing discrepancies, such as solvent effects or metabolite interference .
Q. What strategies optimize this compound’s synthesis for scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Step 1 : Apply Design of Experiments (DoE) to test parameters (e.g., catalyst loading, reaction time) and model interactions via response surface methodology .
- Step 2 : Implement continuous-flow chemistry to enhance reproducibility and reduce batch-to-batch variability .
- Step 3 : Monitor enantiomeric excess (ee) using chiral HPLC and correlate with catalytic asymmetric induction mechanisms .
Q. How should interdisciplinary teams integrate multi-omics data to study this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Generate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from treated biological systems .
- Step 2 : Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overlapping targets and construct interaction networks .
- Step 3 : Validate hypotheses via CRISPR knockouts or siRNA silencing of key genes/pathways implicated in the networks .
Q. What frameworks ensure ethical and rigorous handling of contradictory preclinical toxicity data for this compound?
- Methodological Answer :
- Step 1 : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
- Step 2 : Conduct dose-response studies in multiple species (e.g., rodents, zebrafish) to assess interspecies variability .
- Step 3 : Use Bayesian statistics to quantify uncertainty in toxicity thresholds and inform risk assessment models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
